molecular formula C16H19NO3S B609353 N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide CAS No. 1820968-63-5

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide

Cat. No. B609353
CAS RN: 1820968-63-5
M. Wt: 305.39
InChI Key: HCUVEUVIUAJXRB-UHFFFAOYSA-N
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Description

MSP3 is a transient receptor potential vanilloid type-1 (TRPV1) channel agonist with antioxidant and neuroprotective activity.

Scientific Research Applications

Understanding Reproductive Toxicity

Studies have delved into the reproductive toxicity of phenolic compounds similar to N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide. For instance, research on benzophenone-3, a phenolic compound, revealed its potential impact on reproduction, indicating alterations in birth weights and gestational ages in humans and significant changes in reproductive parameters in animal models (Ghazipura et al., 2017).

Estrogen Metabolite Influence

Some phenolic compounds like 2-methoxyestradiol, derived from estrogen metabolites, have been studied for their antitumorigenic and antiangiogenic effects. These compounds, structurally related to N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide, have been suggested to play a protective role against estrogen-induced cancers in target organs, offering insights into the chemical's potential influence on estrogenic activity (Zhu & Conney, 1998).

Antioxidant Activity and Structure-Activity Relationships

The antioxidant properties of hydroxycinnamic acids (HCAs), which are structurally similar to N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide, have been extensively studied. Modifications in the aromatic ring and the carboxylic function of HCAs have been found to significantly influence their antioxidant activity, underscoring the importance of structural components in determining biological activity (Razzaghi-Asl et al., 2013).

Pharmacological Implications

While not directly studying N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide, research on similar compounds has shed light on various pharmacological properties, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These studies provide a baseline understanding of the potential broad-spectrum pharmacological applications of similar compounds (Zhang et al., 2015).

properties

IUPAC Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-20-15-10-12(7-8-14(15)18)11-17-16(19)6-2-4-13-5-3-9-21-13/h3,5,7-10,18H,2,4,6,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUVEUVIUAJXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)CCCC2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-hydroxy-3-methoxyphenyl)methyl]-4-thiophen-2-ylbutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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